molecular formula C20H22N2O B11019100 (2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one

(2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B11019100
M. Wt: 306.4 g/mol
InChI Key: GWHWSKGIRYVYDA-VAWYXSNFSA-N
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Description

(2E)-1-(4-Benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic chalcone derivative characterized by a 1,3-diarylpropenone backbone. Its structure includes a 4-benzylpiperazine substituent at the ketone position and a phenyl group at the α-position (Figure 1). Chalcones are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C20H22N2O/c23-20(12-11-18-7-3-1-4-8-18)22-15-13-21(14-16-22)17-19-9-5-2-6-10-19/h1-12H,13-17H2/b12-11+

InChI Key

GWHWSKGIRYVYDA-VAWYXSNFSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE typically involves the reaction of 4-benzylpiperazine with cinnamaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of (E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a ligand in biochemical studies, helping to elucidate the interactions between proteins and small molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-BENZYLPIPERAZINO)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Chalcone derivatives exhibit activity modulation based on substituent electronic, steric, and solubility properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituent R₁ (Ketone Side) Substituent R₂ (α-Position) Key Biological Activity Reference
(2E)-1-(4-Benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one 4-Benzylpiperazine Phenyl Not explicitly reported (inferred: CNS targeting due to piperazine)
(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one 4-Aminophenyl Phenyl Cytotoxic (IC₅₀ = 5.28 µg/mL against T47D breast cancer)
(E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one 4-Phenylpiperazine 1,3-Benzodioxol Potential CNS activity (benzodioxol moiety)
(E)-1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one (4'-Hydroxychalcone) 4-Hydroxyphenyl Phenyl Antioxidant; substrate for bioreduction studies
(E)-3-(4-Fluorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-en-1-one 4-(Furan-2-carbonyl)piperazine 4-Fluorophenyl Research applications (electronegative fluorine enhances binding)
(E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one 3-Benzoyl-4-phenylpyrrole Phenyl Structural novelty (pyrrole substitution)

Key Findings and Trends

Piperazine Derivatives
  • 4-Benzylpiperazine vs.
  • Furan-Carbonyl Piperazine () : The furan moiety introduces hydrogen-bonding capacity, which may enhance target affinity in enzyme inhibition assays.
Amino and Hydroxy Substitutions
  • 4-Aminophenyl (): The amino group facilitates hydrogen bonding, correlating with potent cytotoxicity against cancer cells. However, this polar group may reduce membrane permeability compared to the benzylpiperazine variant.
  • 4-Hydroxyphenyl () : The hydroxyl group confers antioxidant activity but may limit stability under oxidative conditions.
Heterocyclic Modifications
  • Benzodioxol () : The 1,3-benzodioxol group is associated with serotonin receptor modulation, suggesting CNS applications.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 4-benzylpiperazine group enhances logP values, favoring passive diffusion across biological membranes .
  • Basicity : Piperazine’s pKa (~9.8) allows salt formation, improving aqueous solubility for formulation .
  • Electron-Withdrawing Groups : Fluorine () and nitro groups () increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in Michael addition reactions .

Biological Activity

The compound (2E)-1-(4-benzylpiperazin-1-yl)-3-phenylprop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • Molecular Formula : C20H22N2O
  • Molecular Weight : Approximately 310.40 g/mol

Structural Features

The compound features:

  • A piperazine ring , which is known for its ability to interact with various biological targets.
  • A phenylpropene moiety , contributing to its reactivity and potential pharmacological effects.

Biological Activity

Research indicates that This compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and oncology.

Anticonvulsant Activity

A study highlighted the anticonvulsant potential of similar piperazine derivatives, suggesting that modifications in the piperazine structure can enhance activity against seizures. The compound's interaction with sodium channels may be crucial for its anticonvulsant effects, with specific derivatives showing significant activity in maximal electroshock (MES) tests .

Anticancer Properties

Chalcones, including this compound, have been studied for their anticancer properties. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways. For instance, derivatives with specific substitutions showed enhanced cytotoxicity against cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess similar attributes.

Structure-Activity Relationships (SAR)

Understanding the SAR of This compound is essential for optimizing its pharmacological profile.

Compound NameStructure FeaturesBiological Activity
(E)-3-(4-bromophenyl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-oneBromine substitution on phenylAnticancer activity
(E)-3-(4-fluorophenyl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-oneFluorine substitution on phenylAntimicrobial properties
(E)-3-(4-methoxyphenyl)-1-(4-benzylpiperazin-1-yl)prop-2-en-1-oneMethoxy substitution on phenylNeuroprotective effects

These variations highlight how substituents on the phenyl ring can significantly impact biological activity, emphasizing the importance of structural modifications in drug design.

Study on Anticonvulsant Activity

In a recent study examining new N-substituted piperazine derivatives, compounds similar to This compound were synthesized and tested for anticonvulsant activity using animal models. The findings indicated that certain modifications led to increased efficacy in preventing seizures, particularly in MES tests .

Evaluation of Anticancer Effects

Another investigation focused on the anticancer potential of chalcone derivatives. The study revealed that compounds with a similar backbone exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting a promising avenue for further research into this compound .

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